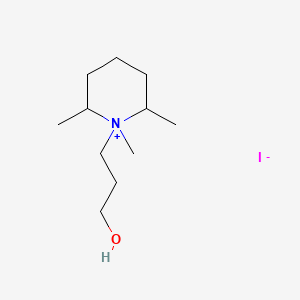

1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide

Description

1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide is a quaternary ammonium ionic liquid belonging to the piperidinium family. Its structure features a piperidinium core substituted with three methyl groups at positions 1, 2, and 6, and a 3-hydroxypropyl chain at the 1-position. The iodide counterion contributes to its ionic character, making it relevant for applications in electrochemistry, catalysis, and pharmaceuticals.

Properties

CAS No. |

95590-56-0 |

|---|---|

Molecular Formula |

C11H24INO |

Molecular Weight |

313.22 g/mol |

IUPAC Name |

3-(1,2,6-trimethylpiperidin-1-ium-1-yl)propan-1-ol;iodide |

InChI |

InChI=1S/C11H24NO.HI/c1-10-6-4-7-11(2)12(10,3)8-5-9-13;/h10-11,13H,4-9H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

QSLLVYQDGMJVED-UHFFFAOYSA-M |

Canonical SMILES |

CC1CCCC([N+]1(C)CCCO)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide typically involves the quaternization of 1,2,6-trimethylpiperidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydroiodic acid to yield the iodide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or acetate under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed:

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the corresponding chloride, bromide, or acetate salts.

Scientific Research Applications

1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide has several scientific research applications:

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other quaternary ammonium compounds.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell structure and function.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data : Specific data on the target compound’s melting point, solubility, and toxicity are absent in the evidence, limiting direct comparisons.

- Analytical Challenges : Mass spectrometry techniques (e.g., NALDI, FT-ICR) used for silicon-based analogs () could be adapted to study the target compound’s fragmentation pathways .

Biological Activity

1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H22I1N1

- Molecular Weight : 294.22 g/mol

- CAS Number : 3024458

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is believed to act through:

- Cholinergic Pathways : By modulating acetylcholine receptors, it may influence neurotransmission.

- Membrane Interaction : Its cationic nature allows it to interact with negatively charged cell membranes, potentially altering membrane permeability and ion transport.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) as low as 5 μg/mL against Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions by modulating apoptotic pathways and reducing inflammation .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of pathogenic bacteria and fungi. The following table summarizes the findings:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Candida albicans | 2.5 |

| Escherichia coli | 10 |

- Neuroprotection : A study on neuronal cell lines showed that treatment with the compound resulted in a significant decrease in cell death under oxidative stress conditions. The following table presents the results:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 60 |

| Compound (10 μM) | 85 |

| Compound (20 μM) | 90 |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in animal models. However, further detailed toxicological evaluations are necessary to establish safety benchmarks for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.